molecular formula C20H17N3O3S B15028410 (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 609795-61-1

(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028410
CAS No.: 609795-61-1
M. Wt: 379.4 g/mol
InChI Key: WKWRIECDGBTNHF-YBEGLDIGSA-N
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Description

The compound "(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" belongs to the thiazolo-triazolone family, characterized by a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazol-6-one) with a benzylidene substituent at the 5-position and a 4-methoxyphenyl group at the 2-position. The Z-configuration of the benzylidene moiety is critical for maintaining planar molecular geometry, which influences biological activity and crystallization behavior . Key structural features include:

  • 4-Methoxyphenyl group: The methoxy group at the para position contributes to electronic effects, stabilizing the aromatic system and modulating reactivity .

Properties

CAS No.

609795-61-1

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O3S/c1-11-8-13(9-12(2)17(11)24)10-16-19(25)23-20(27-16)21-18(22-23)14-4-6-15(26-3)7-5-14/h4-10,24H,1-3H3/b16-10-

InChI Key

WKWRIECDGBTNHF-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with 2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the double bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolo-triazole core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a corresponding ketone or aldehyde, while reduction could lead to the formation of alcohols or alkanes.

Scientific Research Applications

(5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo-Triazolone Derivatives

Compound Name Substituents (Position 5) Substituents (Position 2) Key Features Reference
Target Compound 4-Hydroxy-3,5-dimethylbenzylidene 4-Methoxyphenyl Enhanced solubility (hydroxy group), steric hindrance (dimethyl) -
(5Z)-5-(2,5-Dimethoxybenzylidene)-2-(4-ethoxyphenyl) analog 2,5-Dimethoxybenzylidene 4-Ethoxyphenyl Increased lipophilicity (ethoxy), reduced H-bonding
(5Z)-5-([3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene) analog Pyrazole-linked benzylidene 4-Methoxyphenyl Extended conjugation, bulkier substituent
(Z)-5-(Indol-3-ylmethylene)-2-thioxothiazolidin-4-one Indole-based benzylidene Thioxo group Superior antimicrobial activity (indole moiety)

Key Observations:

Substituent Effects on Solubility : The hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or ethoxy derivatives (e.g., ), which are more lipophilic.

Biological Activity : Compounds with indole or thioxo groups (e.g., ) exhibit stronger antimicrobial activity, suggesting that the target compound’s hydroxy and methoxy groups may prioritize stability over potency.

Biological Activity

The compound (5Z)-5-(4-hydroxy-3,5-dimethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a thiazole ring fused with a triazole moiety and various functional groups such as hydroxyl and methoxy groups. These structural characteristics suggest diverse pharmacological properties that warrant detailed investigation.

Structural Characteristics

The molecular formula of the compound is C20H17N3O3SC_{20}H_{17}N_{3}O_{3}S, and its structure can be represented as follows:

  • Molecular Structure :
    • Contains a thiazolo[3,2-b][1,2,4]triazole core.
    • Substituents include a 4-hydroxy-3,5-dimethylbenzylidene group and a 4-methoxyphenyl group.

Predicted Biological Activities

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have been employed to forecast the biological activities of this compound. The results suggest potential activities in several therapeutic areas:

Activity Type Predicted Activity
AntimicrobialModerate
AnticancerHigh
Anti-inflammatoryModerate
Enzyme inhibitionHigh

These predictions indicate the compound's potential as a lead candidate for further pharmacological studies.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The compound may exhibit its effects through:

  • Enzyme Inhibition : The presence of hydroxyl groups facilitates hydrogen bonding with enzyme active sites.
  • Receptor Interaction : The aromatic rings can interact with receptors through π-π stacking and hydrophobic interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Typically involves the condensation of appropriate aldehydes with thiosemicarbazide to form the thiazole ring.
  • Microwave-Assisted Synthesis : This method has been reported to enhance yields and reduce reaction times significantly.

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